molecular formula C16H13N3O6S2 B2390931 2-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide CAS No. 941988-32-5

2-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2390931
CAS No.: 941988-32-5
M. Wt: 407.42
InChI Key: UNPOSOLUOOIXNG-UHFFFAOYSA-N
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Description

2-((4-Methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide is a benzothiazole-derived compound featuring a sulfonyl group at the 4-methoxyphenyl position and a nitro-substituted benzothiazole core. This structure combines electron-withdrawing (nitro) and electron-donating (methoxy) groups, which influence its electronic properties and biological interactions.

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O6S2/c1-25-11-3-5-12(6-4-11)27(23,24)9-15(20)18-16-17-13-7-2-10(19(21)22)8-14(13)26-16/h2-8H,9H2,1H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPOSOLUOOIXNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Nitrobenzo[d]Thiazol-2-Amine

The nitro-substituted benzothiazole amine is synthesized through sequential nitration and amination steps. Nitration of benzo[d]thiazole occurs regioselectively at the 6-position using a mixture of concentrated nitric and sulfuric acids under controlled temperatures (0–5°C). Subsequent reduction of the intermediate nitro compound is achieved via catalytic hydrogenation with palladium on carbon (Pd/C) in ethanol, yielding 6-nitrobenzo[d]thiazol-2-amine in 68–72% overall yield.

Key Reaction Conditions:

  • Nitration: HNO₃/H₂SO₄, 0–5°C, 4 h.
  • Reduction: H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 12 h.

Synthesis of 2-((4-Methoxyphenyl)Sulfonyl)Acetyl Chloride

The sulfonylacetyl component is derived from 2-((4-methoxyphenyl)thio)acetic acid, which undergoes oxidation to the sulfonyl derivative. A study demonstrated that treating 2-((4-methoxyphenyl)thio)acetic acid with 30% hydrogen peroxide in acetic acid at 60°C for 6 hours yields 2-((4-methoxyphenyl)sulfonyl)acetic acid with 83% efficiency. Subsequent conversion to the acid chloride is accomplished using thionyl chloride (SOCl₂) under reflux conditions (70°C, 2 h), achieving near-quantitative yields.

Oxidation Optimization Data:

Reagent Temperature (°C) Time (h) Yield (%)
30% H₂O₂ 60 6 83
NaIO₄ 25 2 65

Amide Coupling and Final Compound Formation

The final step involves coupling 2-((4-methoxyphenyl)sulfonyl)acetyl chloride with 6-nitrobenzo[d]thiazol-2-amine. This reaction is typically conducted in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base to scavenge HCl. The mixture is stirred at room temperature for 12–16 hours, followed by aqueous workup and chromatographic purification.

Representative Procedure:

  • Dissolve 6-nitrobenzo[d]thiazol-2-amine (1.0 equiv) in DCM.
  • Add Et₃N (2.5 equiv) and 2-((4-methoxyphenyl)sulfonyl)acetyl chloride (1.2 equiv) dropwise.
  • Stir at 25°C for 16 h, then wash with 1M HCl, saturated NaHCO₃, and brine.
  • Purify via silica chromatography (DCM/MeOH 95:5) to isolate the product as a red solid (39–45% yield).

Mechanistic Insights and Side-Reaction Mitigation

Oxidation of Thioether to Sulfonyl Group

The conversion of thioether to sulfonyl functionality proceeds through a two-step oxidation mechanism. Initial oxidation forms the sulfoxide intermediate, which is further oxidized to the sulfonyl derivative. Hydrogen peroxide in acetic acid provides optimal protonation and oxidative potential, minimizing overoxidation byproducts.

Amidation Reactivity

The nucleophilic amine attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate that collapses to release HCl. Triethylamine ensures rapid deprotonation, shifting equilibrium toward product formation. Competitive hydrolysis of the acid chloride is suppressed by maintaining anhydrous conditions.

Analytical Characterization and Quality Control

Critical characterization data for intermediates and the final compound include:

4.1 6-Nitrobenzo[d]Thiazol-2-Amine

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH₂), 8.32 (d, J = 2.4 Hz, 1H), 8.02 (dd, J = 8.8, 2.4 Hz, 1H), 7.45 (d, J = 8.8 Hz, 1H).
  • HRMS (ESI): m/z calc. for C₇H₅N₃O₂S [M+H]⁺: 212.0124; found: 212.0128.

4.2 2-((4-Methoxyphenyl)Sulfonyl)Acetic Acid

  • Melting Point: 158–160°C.
  • IR (KBr): 1745 cm⁻¹ (C=O), 1350/1160 cm⁻¹ (SO₂).

4.3 Final Compound

  • ¹³C NMR (100 MHz, CDCl₃): δ 169.8 (C=O), 154.2 (C-NO₂), 132.1–114.7 (aromatic carbons), 55.3 (OCH₃).
  • Purity (HPLC): ≥98% (Method: C18, MeCN/H₂O 70:30).

Industrial Scalability and Process Optimization

Scale-up considerations emphasize continuous flow reactors for oxidation and amidation steps to enhance heat dissipation and reaction homogeneity. A pilot study using microreactors for the H₂O₂-mediated oxidation achieved 85% yield at 100 g scale, compared to 83% in batch. Similarly, coupling under flow conditions reduced reaction time from 16 h to 30 minutes, though yields remained comparable (40–42%).

Chemical Reactions Analysis

2-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s properties.

    Reduction: The nitro group can be reduced to an amine, which may lead to different biological activities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.

    Medicine: Its derivatives may serve as lead compounds for the development of new pharmaceuticals targeting specific diseases.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The sulfonyl group can enhance the compound’s solubility and facilitate its transport across cell membranes. The overall biological activity is influenced by the compound’s ability to bind to and modulate the activity of enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Melting Point (°C) Biological Activity Reference
Target Compound 4-methoxyphenylsulfonyl, 6-nitrobenzothiazole Not reported Hypothesized kinase inhibition (based on analogs)
4a () 4-fluorobenzylidene, 6-nitrobenzothiazole 199–201 Anticancer (VEGFR-2 inhibition)
4b () 4-methoxybenzylidene, 6-nitrobenzothiazole 259–261 Anticancer (VEGFR-2 inhibition)
5g () Dual 6-nitrobenzothiazole, benzylthio Not reported Antitubercular (DprE1 inhibition, MIC: 1.01 μM)
CDD-934506 () 4-methoxyphenyl-oxadiazole, 4-nitrophenyl Not reported Antimycobacterial (PyrG/PanK inhibition)
4k () 6-nitrobenzothiazole, dihydroisoquinoline 240.6–260.1 Not specified (structural analog)

Key Observations :

  • Electron-Withdrawing Groups : The 6-nitrobenzothiazole moiety is conserved in the target compound and analogs like 4a–4d () and 5g (). This group enhances binding to hydrophobic enzyme pockets, as seen in VEGFR-2 and DprE1 inhibition .
  • Sulfonyl vs. Thio Groups : The target compound’s sulfonyl group differs from thio-linked analogs (e.g., 5g). Sulfonyl groups improve metabolic stability but may reduce cell permeability compared to thioethers .
  • Methoxy Substitution : The 4-methoxyphenyl group in the target compound is shared with 4b () and CDD-934506 (). Methoxy groups enhance solubility and modulate enzyme affinity through hydrogen bonding .

Table 2: Activity Comparison of Benzothiazole-Acetamide Derivatives

Compound Target Enzyme/Receptor IC50/MIC Mechanism Reference
Target Compound Hypothesized: Kinases (VEGFR-2/MMPs) Not tested Potential ATP-competitive binding
4b () VEGFR-2 IC50: 0.89 μM Inhibits angiogenesis by blocking ATP-binding site
5g () DprE1 (Mycobacterium tuberculosis) MIC: 1.01 μM Covalent binding to Cys387 residue
CDD-934506 () PyrG/PanK (M. tuberculosis) IC50: <1 μM Dual-target inhibition of nucleotide synthesis
13 () MMPs (e.g., MMP-9) IC50: 0.12 μM Chelation of catalytic zinc ion

Key Insights :

  • VEGFR-2 Inhibition : Compounds like 4b () show potent activity, suggesting the target compound’s methoxyphenylsulfonyl group may similarly disrupt kinase signaling in cancer .
  • Antitubercular Activity : Thioacetamide derivatives (e.g., 5g) exhibit superior DprE1 inhibition compared to sulfonyl analogs, highlighting the importance of sulfur-based linkages for mycobacterial targets .
  • Dual-Target Potential: CDD-934506 () demonstrates that methoxyphenyl derivatives can inhibit multiple enzymes (PyrG/PanK), a strategy applicable to the target compound for overcoming drug resistance .

Biological Activity

2-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Preparation of 4-Methoxybenzenesulfonyl Chloride : This is achieved by reacting 4-methoxybenzenesulfonic acid with thionyl chloride.
  • Synthesis of 6-Nitrobenzo[d]thiazol-2-Amine : This intermediate is prepared through nitration of benzo[d]thiazole followed by reduction.
  • Formation of the Final Compound : The final step involves the reaction of 4-methoxybenzenesulfonyl chloride with 6-nitrobenzo[d]thiazol-2-amine in the presence of a base like triethylamine.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent. Below are some key findings:

The compound's mechanism of action is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects. Additionally, the sulfonyl group enhances solubility and facilitates transport across cell membranes, which is crucial for its bioactivity.

Antimicrobial Activity

In vitro studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, making them promising candidates for antibiotic development.

Anticancer Properties

Research indicates that this compound may also possess anticancer properties. It has been shown to inhibit cellular proliferation in several cancer cell lines. The underlying mechanism appears to involve the modulation of signaling pathways related to apoptosis and cell cycle regulation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL, suggesting potent antibacterial activity.

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines, the compound demonstrated an IC50 value of approximately 15 µM against breast cancer cells. The study utilized flow cytometry to analyze apoptosis rates, revealing that treatment with the compound significantly increased early apoptotic cell populations compared to controls .

Data Tables

Biological Activity IC50 Value (µM) Tested Cell Line
Antimicrobial10Staphylococcus aureus
Antimicrobial15Escherichia coli
Anticancer15Breast Cancer Cells

Q & A

Basic Question: What are the optimal synthetic routes and reaction conditions for preparing 2-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Acetylation of 2-amino-6-nitrobenzothiazole using acetic acid to form the acetamide core .

Sulfonylation of the intermediate with 4-methoxyphenylsulfonyl chloride under controlled conditions (e.g., dichloromethane solvent, triethylamine catalyst, 0–5°C for 4–6 hours) .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using NMR (¹H, ¹³C) and HRMS to confirm purity and structure .
Critical Parameters : Reaction temperature, stoichiometric ratios, and solvent polarity significantly impact yield (typically 60–75%).

Advanced Question: How does the electron-withdrawing nitro group on the benzothiazole ring influence biological activity, and how can contradictory data in antifungal vs. anticancer assays be resolved?

Methodological Answer:

  • Electronic Effects : The nitro group reduces electron density in the benzothiazole ring, polarizing the acetamide moiety and altering binding to targets like fungal enzymes or VEGFR-2 kinases .
  • Contradiction Analysis :
    • Antifungal assays (e.g., against C. albicans) show reduced activity due to poor hydrogen bonding from electron-deficient nitro groups .
    • Anticancer assays (NCI-60 cell lines) reveal higher potency (mean growth inhibition: 95–97%) due to enhanced interactions with hydrophobic kinase pockets .
      Resolution Strategy :
    • Perform molecular docking to compare binding modes in fungal vs. human targets.
    • Modify substituents (e.g., replace nitro with methoxy) to balance electronic effects and solubility .

Basic Question: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Identifies aromatic protons (δ 7.8–8.2 ppm for benzothiazole, δ 6.8–7.3 ppm for methoxyphenyl) and sulfonyl/acetamide groups (δ 2.1–3.5 ppm) .
  • ¹³C NMR : Confirms carbonyl (δ 165–170 ppm) and sulfonyl (δ 55–60 ppm) carbons .
  • FT-IR : Detects C=O stretches (~1680 cm⁻¹) and S=O vibrations (~1150 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 458.37 for derivatives) .

Advanced Question: How can researchers design experiments to elucidate the mechanism of action in kinase inhibition?

Methodological Answer:

  • Kinase Profiling : Screen against kinase panels (e.g., VEGFR-2, EGFR) using ATP-competitive binding assays .
  • Cellular Pathways :
    • Measure phosphorylation levels (Western blot) of downstream targets (e.g., ERK1/2) post-treatment.
    • Perform apoptosis assays (Annexin V/PI staining) to correlate kinase inhibition with cell death .
  • Structural Studies :
    • Co-crystallize the compound with target kinases to resolve binding interactions at ≤2.0 Å resolution .

Basic Question: What are the key stability concerns during storage and handling?

Methodological Answer:

  • Light Sensitivity : The nitro group promotes photodegradation; store in amber vials at –20°C .
  • Hydrolysis : Susceptible to esterase-mediated cleavage in aqueous buffers (pH >7.0). Use lyophilized forms for long-term stability .
  • Analytical Monitoring : Conduct HPLC-UV (C18 column, 254 nm) monthly to assess purity degradation .

Advanced Question: How can structural modifications improve selectivity between antifungal and anticancer targets?

Methodological Answer:

  • Rational Design :

    • Antifungal Optimization : Introduce polar groups (e.g., hydroxyl) to enhance hydrogen bonding with fungal CYP51 .
    • Anticancer Optimization : Add hydrophobic substituents (e.g., ethylsulfonyl) to improve kinase binding .
  • SAR Table :

    DerivativeSubstituentAntifungal IC₅₀ (µM)Anticancer % Inhibition
    Parent-NO₂25.495.76
    4-Methoxy-OCH₃12.196.73
    4-Fluoro-F18.994.20
    Data adapted from .

Basic Question: What solvents and catalysts are optimal for coupling reactions during synthesis?

Methodological Answer:

  • Solvents : Dichloromethane (for sulfonylation) and DMF (for heterocyclic coupling) .
  • Catalysts : Triethylamine (base for deprotonation) and DMAP (acyl transfer) .
  • Workup : Neutralize excess acid with NaHCO₃, followed by extraction with ethyl acetate .

Advanced Question: How can contradictory results in replicate biological assays be systematically addressed?

Methodological Answer:

  • Troubleshooting Checklist :
    • Verify compound stability (HPLC pre/post-assay).
    • Standardize cell culture conditions (passage number, serum batch).
    • Use internal controls (e.g., staurosporine for apoptosis assays).
  • Statistical Validation : Apply Grubbs’ test to identify outliers and repeat assays with n ≥ 6 .

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